Methyl 2-[4-(dimethylamino)phenyl]-1,3-thiazole-5-carboxylate
Description
Methyl 2-[4-(dimethylamino)phenyl]-1,3-thiazole-5-carboxylate is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Properties
CAS No. |
61335-97-5 |
|---|---|
Molecular Formula |
C13H14N2O2S |
Molecular Weight |
262.33 g/mol |
IUPAC Name |
methyl 2-[4-(dimethylamino)phenyl]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H14N2O2S/c1-15(2)10-6-4-9(5-7-10)12-14-8-11(18-12)13(16)17-3/h4-8H,1-3H3 |
InChI Key |
DNMDHNYXWNXBIR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC=C(S2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 2-[4-(dimethylamino)phenyl]-1,3-thiazole-5-carboxylate typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Methyl 2-[4-(dimethylamino)phenyl]-1,3-thiazole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-[4-(dimethylamino)phenyl]-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used in the synthesis of other complex organic molecules and as a building block in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(dimethylamino)phenyl]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may terminate signal transduction at the neuromuscular junction by rapid hydrolysis of acetylcholine released into the synaptic cleft . This action can play a role in neuronal apoptosis and other cellular processes.
Comparison with Similar Compounds
Methyl 2-[4-(dimethylamino)phenyl]-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
These compounds share the thiazole ring structure but differ in their substituents and biological activities. This compound is unique due to its specific substituents and the resulting chemical and biological properties.
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